Monoethylglycinexylidide

Neurotoxicity assessment local anesthetic safety metabolite pharmacology

Monoethylglycinexylidide (MEGX, Norlidocaine) is the primary CYP1A2/CYP3A4-mediated active metabolite of lidocaine, supplied at ≥98% purity (HPLC) as a certified analytical reference standard. Unlike lidocaine or glycinexylidide (GX), authentic MEGX is irreplaceable for validated bioanalytical methods due to its distinct chromatographic retention, MS/MS transitions, 4× lower protein binding (14.3% vs. 55.4%), and 1.65× longer elimination half-life. This standard is mandatory for MEGX liver function test calibration, population PK modeling of intravenous lidocaine, and GlyT1-mediated glycine uptake inhibition studies—applications where surrogate compounds introduce quantitation error and invalidate pharmacokinetic conclusions. Long-term stability of 3 years at -20°C supports extended method validation protocols.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
CAS No. 7728-40-7
Cat. No. B1676722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonoethylglycinexylidide
CAS7728-40-7
Synonymsethylglycylxylidide
L 86
L-86
MEGX
monoethylglycinexylidide
monoethylglycinexylidide monohydrochloride
monoethylglycinexylidide, 3H,1-(14)C-labeled
Norlidocaine
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCNCC(=O)NC1=C(C=CC=C1C)C
InChIInChI=1S/C12H18N2O/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3/h5-7,13H,4,8H2,1-3H3,(H,14,15)
InChIKeyWRMRXPASUROZGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility25.2 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Monoethylglycinexylidide (MEGX) CAS 7728-40-7: Analytical Standard and Active Metabolite Procurement Guide


Monoethylglycinexylidide (MEGX, Norlidocaine) is the primary N-dealkylated active metabolite of lidocaine . With molecular formula C₁₂H₁₈N₂O and a molecular weight of 206.28, this compound is formed via cytochrome P450-mediated oxidative N-deethylation of lidocaine, primarily catalyzed by CYP1A2 and CYP3A4 isoforms in human liver [1]. MEGX retains pharmacological activity and is widely used as an analytical reference standard for pharmacokinetic studies and as a critical biomarker in the MEGX liver function test [2]. Commercial availability typically ranges from ≥95% to ≥98% purity by HPLC, suitable for pharmaceutical analysis, bioanalytical method development, and research applications .

Why MEGX CAS 7728-40-7 Cannot Be Substituted with Lidocaine or Glycinexylidide in Critical Applications


Substituting MEGX with lidocaine, glycinexylidide (GX), or structurally similar amide anesthetics introduces significant analytical and pharmacological divergence that compromises experimental validity. MEGX differs from lidocaine in protein binding (14.3% vs. 55.4%), elimination half-life (6.92 h vs. 4.19 h), and receptor-level activity, including its unique inhibition of GlyT1-mediated glycine uptake not observed with the parent compound at therapeutic concentrations [1][2][3]. GX, the secondary dealkylated metabolite, exhibits negligible convulsant activity compared to MEGX (CD50 >183 mg/kg vs. 67 mg/kg) and does not contribute meaningfully to lidocaine's pharmacologic activity, rendering it unsuitable as a MEGX surrogate [4]. Chromatographic retention and mass spectrometric transitions also differ markedly, precluding direct substitution in validated bioanalytical methods [5].

MEGX CAS 7728-40-7: Quantitative Comparative Evidence for Scientific Selection


MEGX Retains Equivalent Convulsant Potency to Lidocaine, Unlike the Inactive GX Metabolite

In standard dose-response studies in rats, MEGX exhibits a median convulsant dose (CD50) of 67 mg/kg compared to lidocaine at 52 mg/kg, demonstrating comparable intrinsic convulsant activity [1]. Blood level analysis at seizure onset confirmed equivalent potency between lidocaine and MEGX [1]. In contrast, GX produced no convulsions even at lethal doses, with its hypothetical CD50 estimated at >183 mg/kg—over 2.7-fold higher than MEGX [1]. This establishes MEGX as the pharmacologically active N-dealkylated metabolite, while GX contributes negligibly to lidocaine's neurotoxicity profile [1].

Neurotoxicity assessment local anesthetic safety metabolite pharmacology

MEGX Inhibits GlyT1-Mediated Glycine Uptake at Clinically Relevant Concentrations Where Lidocaine Shows No Effect

In glycine uptake assays using primary rat astrocytes and GlyT1-expressing Xenopus laevis oocytes, MEGX significantly reduced glycine uptake (P < 0.05), whereas lidocaine exhibited no inhibitory effect except at toxic concentrations [1]. The study identified MEGX as a direct GlyT1 inhibitor, while N-ethylglycine acted as an alternative substrate (EC₅₀ = 55 μM) [1]. This represents a mechanistic divergence wherein the metabolite, not the parent drug, mediates GlyT1 inhibition at clinically relevant exposures [1].

Analgesic mechanism glycine transporter pain research

MEGX Exhibits Significantly Lower Protein Binding (14.3%) Than Lidocaine (55.4%), Altering Free Fraction Availability

In serum from cardiac patients receiving lidocaine therapy, MEGX protein binding was 14.3 ± 3.0% compared to lidocaine at 55.4 ± 5.9% [1]. After correction for this 4-fold difference in binding, MEGX levels in serum water reached ≥80% of lidocaine levels in 11 of 33 patients (33% of the cohort) [1]. The MEGX/lidocaine ratio in serum water was 0.68 ± 0.49, compared to the total serum ratio of 0.36 ± 0.26 [1]. GX binding was only 5 ± 4%, with low serum water levels relative to lidocaine [1].

Pharmacokinetics protein binding therapeutic drug monitoring

MEGX Demonstrates a Longer Elimination Half-Life (6.92 h) Than Lidocaine (4.19 h) in Liver Cancer Patients

In a UPLC-MS/MS pharmacokinetic study of liver cancer patients undergoing laparoscopic hepatectomy, the mean elimination half-life of MEGX was 6.92 h, compared to 4.19 h for lidocaine—a 1.65-fold prolongation [1]. Peak plasma concentrations were 336.6 ng/mL for MEGX versus 2097 ng/mL for lidocaine, with mean peak times of 5.14 h and 2.89 h, respectively [1]. The delayed peak and extended half-life reflect MEGX's formation-rate-limited elimination kinetics [1].

Pharmacokinetic modeling hepatic impairment therapeutic drug monitoring

MEGX Analytical Recovery (98%) Differs Significantly from GX (77%) in Validated HPLC Methods

In a validated high-pressure liquid chromatographic method for simultaneous determination of lidocaine and its dealkylated metabolites, recoveries were 94% for lidocaine, 98% for MEGX (I), and 77% for GX (II), with the internal standard at 99% [1]. The assay sensitivity was 0.04 μg/mL with day-to-day coefficients of variation <7% for all analytes [1]. The 21-percentage-point recovery difference between MEGX and GX underscores that these metabolites cannot be interchangeably quantified without metabolite-specific calibration curves [1].

Bioanalytical method validation chromatography quality control

MEGX Demonstrates Defined Long-Term Stability Parameters Critical for Reference Standard Procurement

According to vendor specifications, MEGX powder is stable for 3 years at -20°C and 2 years at 4°C . In solvent, stability is specified as 6 months at -80°C and 1 month at -20°C . Commercial analytical standards are supplied at ≥98.0% purity with limited shelf life and expiry date labeling . Alternative sources report melting point at 242-245°C and recommend storage at 2-8°C . These defined stability parameters provide quantifiable benchmarks for procurement and inventory management.

Reference standard storage stability testing laboratory procurement

High-Value Application Scenarios for MEGX CAS 7728-40-7 in Research and Industrial Settings


Pharmacokinetic Modeling of Lidocaine Metabolism Requiring Authentic MEGX Reference Standards

Researchers developing population pharmacokinetic models for intravenous lidocaine must incorporate MEGX concentration-time data due to its 1.65× longer half-life (6.92 h vs. 4.19 h) and formation-rate-limited elimination kinetics [1]. Validated HPLC-MS/MS methods for simultaneous lidocaine/MEGX/GX quantification require MEGX analytical reference standards at ≥98% purity, with calibration curves linear over 0.01-1.5 mg/L for MEGX [2]. The 4-fold difference in protein binding (MEGX 14.3% vs. lidocaine 55.4%) further necessitates authentic MEGX standards for accurate free fraction calculations [3].

MEGX Liver Function Testing and Hepatic Impairment Assessment

The MEGX test—measuring hepatic conversion of lidocaine to MEGX 15-30 min after a 1 mg/kg IV lidocaine bolus—remains a clinically validated, real-time liver function assessment [1]. The test relies on CYP1A2 and CYP3A4-mediated N-deethylation, with MEGX formation values (post-lidocaine MEGX minus pre-lidocaine baseline) showing close agreement between HPLC and modified FPIA methods (r² = 0.98) [1]. In endotoxic shock models, the MEGX/lidocaine ratio decreases significantly, serving as a useful measure of hepatic function under conditions of reduced hepatic blood flow [2].

Analgesic Mechanism Studies Targeting GlyT1-Mediated Glycine Transport

Investigations into the antinociceptive mechanisms of systemic lidocaine require MEGX as the active probe compound for GlyT1 inhibition, as lidocaine itself shows no direct GlyT1 effect at therapeutic concentrations [1]. MEGX significantly reduces glycine uptake (P < 0.05) in primary astrocyte cultures and GlyT1-expressing oocyte models, representing a metabolite-specific mechanism distinct from sodium channel blockade [1]. Procurement of high-purity MEGX is essential for these mechanism-focused studies, as the alternative metabolite N-ethylglycine operates via a different substrate mechanism (EC₅₀ = 55 μM) [1].

Bioanalytical Method Development and Validation for Lidocaine Metabolite Quantification

Laboratories developing or validating LC-MS/MS methods for lidocaine metabolite panels require certified MEGX reference standards for calibration and quality control [1]. MEGX exhibits method-specific recovery of 98% in HPLC assays—substantially higher than GX at 77%—mandating metabolite-specific calibration curves rather than surrogate quantification [2]. The defined long-term stability of MEGX (powder: 3 years at -20°C; solvent: 6 months at -80°C) supports method validation protocols requiring extended stability testing of stock and working solutions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Monoethylglycinexylidide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.